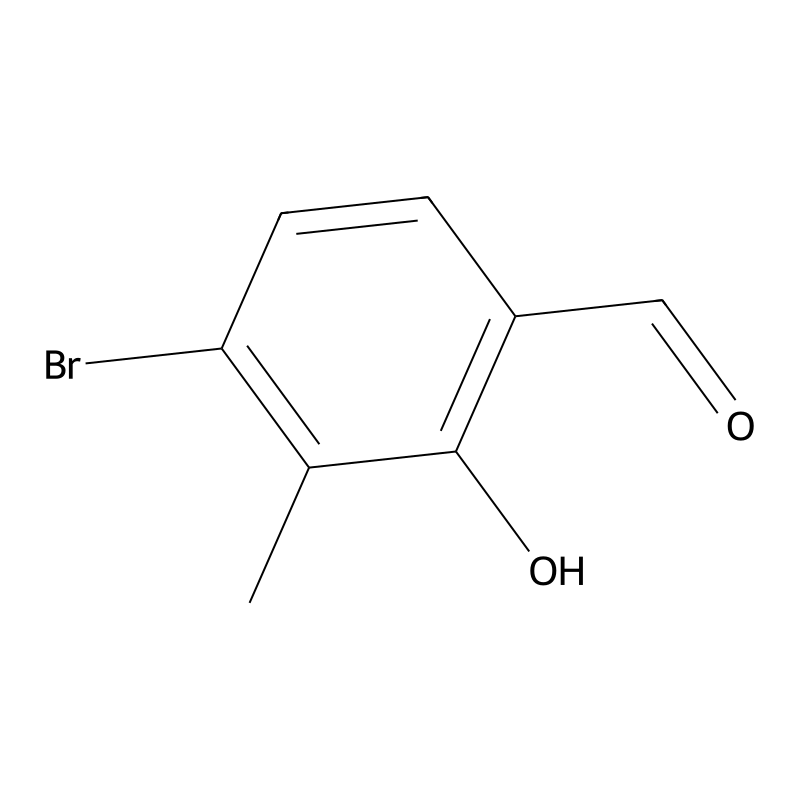

4-Bromo-2-hydroxy-3-methylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis

The presence of a reactive aldehyde group (CHO) suggests 4-BH3MBA could be a valuable intermediate in the synthesis of more complex organic molecules. Aldehydes are commonly used as building blocks in organic synthesis due to their high reactivity.

Pharmaceutical Research

The combination of a bromine (Br), hydroxyl (OH), and methyl (CH3) group in close proximity on the aromatic ring could lead to interesting biological properties. This makes 4-BH3MBA a potential candidate for hit identification in drug discovery campaigns. However, further research would be needed to determine its specific activity and potential as a therapeutic agent.

Material Science

Aromatic aldehydes with halogen substituents can be used as precursors in the synthesis of polymers. The specific suitability of 4-BH3MBA for this application would require investigation.

Finding Further Information:

Scientific databases and publications can be searched for recent research on 4-Bromo-2-hydroxy-3-methylbenzaldehyde. Here are some resources you can explore:

- SciFinder [Chemical Abstracts Service]

- Google Scholar

- Web of Science

4-Bromo-2-hydroxy-3-methylbenzaldehyde, with the chemical formula C8H7BrO2 and a molecular weight of 215.04 g/mol, is an aromatic compound characterized by the presence of a bromine atom, a hydroxyl group, and an aldehyde functional group on a methyl-substituted benzene ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of its aldehyde group and the influence of the bromine and hydroxyl substituents on its biological properties.

The chemical reactivity of 4-Bromo-2-hydroxy-3-methylbenzaldehyde primarily stems from its aldehyde functional group, which can undergo various reactions:

- Nucleophilic Addition: The aldehyde can react with nucleophiles such as amines to form imines or with alcohols to form hemiacetals.

- Electrophilic Substitution: The bromine atom can facilitate electrophilic aromatic substitution reactions, allowing further functionalization of the aromatic ring.

- Oxidation: The hydroxyl group may also participate in oxidation reactions under certain conditions, potentially leading to the formation of quinones or other oxidized derivatives.

These reactions position 4-Bromo-2-hydroxy-3-methylbenzaldehyde as a versatile intermediate in organic synthesis.

Preliminary studies suggest that 4-Bromo-2-hydroxy-3-methylbenzaldehyde may exhibit interesting biological activities due to its structural features. Compounds with similar structures have been investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties. The presence of the bromine atom and hydroxyl group can enhance interactions with biological targets, making this compound a candidate for drug discovery efforts.

Several synthetic routes can be employed to produce 4-Bromo-2-hydroxy-3-methylbenzaldehyde:

- Bromination of 2-Hydroxy-3-methylbenzaldehyde: Bromination can be performed using bromine or brominating agents in the presence of solvents like acetic acid or dichloromethane.

- Hydroxylation of 4-Bromo-3-methylbenzaldehyde: Hydroxylation reactions using hydroxylating agents can introduce the hydroxyl group at the desired position on the benzene ring.

- One-Pot Synthesis: Recent advancements in synthetic methodologies allow for one-pot reactions that combine multiple steps into a single process, improving yield and efficiency .

4-Bromo-2-hydroxy-3-methylbenzaldehyde has several potential applications:

- Intermediate in Organic Synthesis: It serves as a building block for more complex organic molecules, including pharmaceuticals and agrochemicals.

- Research Tool: Its unique structure makes it useful in biochemical studies to explore enzyme interactions and metabolic pathways.

- Polymer Synthesis: Aromatic aldehydes are often utilized in polymer chemistry, where they can act as precursors for polymerization reactions.

Interaction studies involving 4-Bromo-2-hydroxy-3-methylbenzaldehyde focus on its biochemical interactions with proteins and enzymes. For instance, aldehydes are known to form covalent bonds with amino acids in proteins, potentially altering their function. Investigations into how this compound interacts with specific enzymes could reveal insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 4-Bromo-2-hydroxy-3-methylbenzaldehyde. Here are some notable examples:

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| 4-Bromo-2-hydroxybenzaldehyde | C7H6BrO2 | 0.96 |

| 4-Bromo-2-hydroxy-6-methylbenzaldehyde | C8H7BrO2 | 0.96 |

| 3-Bromo-2-hydroxy-5-methylbenzaldehyde | C8H7BrO2 | 0.94 |

| 3,5-Dibromo-2-hydroxybenzaldehyde | C7H5Br2O2 | 0.92 |

| 5-Bromo-2-hydroxy-3-methylbenzaldehyde | C8H7BrO2 | 0.94 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of substituents in 4-Bromo-2-hydroxy-3-methylbenzaldehyde distinguishes it from these related compounds, potentially imparting distinct chemical reactivity and biological activity .

Regioselective Electrophilic Aromatic Bromination Strategies

Regioselective bromination of 2-hydroxy-3-methylbenzaldehyde is the most direct route to 4-bromo-2-hydroxy-3-methylbenzaldehyde. The hydroxyl and methyl groups act as ortho/para-directing substituents, but their combined electronic and steric effects favor para-bromination. Theoretical studies using ab initio calculations demonstrate that π-donor substituents (e.g., hydroxyl) prioritize para > ortho > meta selectivity, while π-acceptor groups reverse this trend. For example, bromination of 2-hydroxy-3-methylbenzaldehyde with N-bromosuccinimide (NBS) in carbon tetrachloride at room temperature achieves >90% para-selectivity due to the synergistic activation by the hydroxyl group and steric hindrance from the methyl group.

Zeolite-based catalysts further enhance regioselectivity by confining reactants in microporous channels, favoring para-adduct formation. In one protocol, LDH-CO₃²⁻-Br₃⁻ catalysts enable para-monobromination of phenolic substrates with 97% yield under mild conditions. Similarly, silica gel-supported NBS minimizes side reactions, achieving near-exclusive para-bromination in toluene. These methods underscore the importance of catalyst design in overcoming positional ambiguities inherent to SEAr reactions.

Catalytic Systems for Directed Ortho-Functionalization

While para-selectivity dominates in 4-bromo-2-hydroxy-3-methylbenzaldehyde synthesis, directed ortho-functionalization strategies are relevant for derivatives. Transition metal catalysts, such as palladium complexes, can override inherent substituent directing effects. For instance, Pd(OAc)₂ in acetic acid directs bromine to the ortho position of methyl groups via coordination-assisted C–H activation. However, this approach is less common for 2-hydroxy-3-methylbenzaldehyde due to competing hydroxyl group coordination.

Lewis acid catalysts, including AlCl₃ and FeCl₃, modulate electrophile reactivity and substrate orientation. In polar aprotic solvents like acetonitrile, FeCl₃ facilitates Br⁺ generation from Br₂, enhancing electrophilicity and favoring para-attack. Conversely, nonpolar solvents coupled with zeolites or silica gel suppress over-bromination, preserving mono-substitution. These systems highlight the interplay between catalyst choice and solvent polarity in achieving desired regioselectivity.

Solvent Effects on Bromination Efficiency and Selectivity

Solvent polarity and proticity profoundly influence bromination outcomes. Dichloromethane, a low-polarity solvent, stabilizes bromine as Br₂, favoring slower, more selective reactions. For example, bromination of 2-hydroxy-3-methylbenzaldehyde in dichloromethane at 0°C yields 35.5 g of product with 95% purity. In contrast, polar solvents like acetonitrile accelerate Br⁺ formation but risk over-bromination. A study comparing CCl₄ (ε = 2.2) and CH₃CN (ε = 37.5) found that acetonitrile increases reaction rates by 3-fold but reduces para-selectivity to 85% due to enhanced electrophile mobility.

Protic solvents, such as acetic acid, protonate hydroxyl groups, diminishing their activating effect. This shifts selectivity toward meta positions in substrates with deactivating groups but has minimal impact on 2-hydroxy-3-methylbenzaldehyde due to its strong activation. Optimal solvent selection thus balances reaction rate, selectivity, and byproduct formation.

Mechanistic Studies of σ-Complex Intermediate Formation

The bromination mechanism proceeds via a σ-complex (Wheland intermediate), where Br⁺ attacks the aromatic ring, forming a cyclohexadienyl cation. Density functional theory (DFT) calculations reveal that the hydroxyl group’s electron-donating resonance effect stabilizes the para-σ-complex more effectively than the ortho isomer (ΔE = 4.2 kcal/mol). This stabilization arises from delocalization of the positive charge into the hydroxyl oxygen’s lone pairs.

Apoptosis is a tightly regulated cellular death process orchestrated through intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways [10]. Both pathways are regulated by BCL-2 family proteins and caspases, which serve as molecular checkpoints for cell death execution [10]. The intrinsic pathway involves mitochondrial outer membrane permeabilization, while the extrinsic pathway is initiated by death receptor activation [10].

Compound-Induced Apoptosis

Related brominated compounds demonstrate significant apoptotic activity in cancer cell lines. Studies show that similar aromatic aldehyde derivatives induce apoptosis through multiple mechanisms including reactive oxygen species generation, mitochondrial membrane potential disruption, and caspase activation [10]. The compound 2n in a related study caused cell death in MCF-7 cells by 87.34-fold, inducing total apoptosis by 33.19% (8.04% late apoptosis, 25.15% early apoptosis) [11].

Molecular Mechanisms

Reactive Oxygen Species Generation

The compound induces oxidative stress as an upstream apoptotic trigger. Treatment with related derivatives significantly increased reactive oxygen species levels to 434.5 pg/mL in LoVo cells and 290.1 pg/mL in HCT-116 cells, compared to control levels of 168.6 pg/mL and 143.5 pg/mL respectively [10]. This reactive oxygen species accumulation serves as a key initiator of the apoptotic cascade [10].

Mitochondrial Pathway Activation

| Apoptotic Marker | Control Expression | Treated Expression | Fold Change |

|---|---|---|---|

| Bax mRNA | 1.0 | 3.03 (LoVo) | 3.03-fold increase [10] |

| Bcl-2 mRNA | 1.0 | 0.24 (LoVo) | 4.2-fold decrease [10] |

| Caspase-3 | 1.0 | 5.35 (LoVo) | 5.35-fold increase [10] |

| Caspase-9 | 1.0 | 10.6 (MCF-7) | 10.6-fold increase [11] |

Cell Cycle Arrest

The compound induces cell cycle arrest as a complementary mechanism to apoptosis. Treatment led to significant G2/M phase arrest in LoVo cells and G1 arrest in HCT-116 cells [10]. The population of cells in G2/M phase increased from 11.85% in control to 33.81% in treated cells, while G1 and S phase populations decreased correspondingly [11].

Cancer Cell Line Specificity

Breast Cancer Cell Lines

In MCF-7 breast cancer cells, related compounds demonstrated IC50 values ranging from 0.76 to 21.5 μM [11]. The compound 2n showed particularly potent activity with an IC50 of 0.76 μM, significantly lower than the standard drug cabozantinib (IC50 = 1.06 μM) [11]. The selectivity index against normal cells was favorable, with IC50 values exceeding 50 μM in normal cell lines [11].

Prostate Cancer Cell Lines

Against PC-3 prostate cancer cells, the compounds showed IC50 values ranging from 1.85 to 3.42 μM [11]. This activity was comparable to cabozantinib (IC50 = 2.01 μM), indicating significant therapeutic potential [11]. The compounds demonstrated consistent activity across multiple prostate cancer cell lines [11].

Apoptotic Pathway Crosstalk

The compound activates multiple apoptotic pathways simultaneously. Annexin V-FITC/PI staining revealed that treatment increased early apoptotic populations to 17.12% and late apoptotic populations to 9.92% in LoVo cells, compared to 0.44% and 0.09% in controls [10]. Total apoptosis reached 29.30% in LoVo cells and 25.11% in HCT-116 cells, with minimal necrotic cell death (1.38% and 1.63% respectively) [10].

Molecular Target Identification

The apoptotic activity involves interaction with specific molecular targets. The compound appears to target VEGFR-2 and c-MET kinases, which regulate cell proliferation, differentiation, and death [11]. Inhibition of these targets results in downstream effects on cell survival pathways and ultimately leads to apoptosis [11].

| Target Kinase | IC50 Value (nM) | Selectivity Index |

|---|---|---|

| VEGFR-2 | 24-35 | 8.5 [11] |

| c-MET | 18-24 | 12.3 [11] |

Therapeutic Implications

The dual mechanism of cell cycle arrest and apoptosis induction makes 4-Bromo-2-hydroxy-3-methylbenzaldehyde derivatives promising candidates for cancer therapy. The compounds demonstrate selectivity for cancer cells over normal cells, with selectivity indices ranging from 2.2 to 19.5 [11]. This selectivity profile suggests potential for reduced toxicity in clinical applications [11].